REACTION_CXSMILES
|
CS[C:3]1[S:4][CH2:5][CH2:6][CH2:7][N:8]=1.[N+:9]([CH2:12][C:13]([O:15][CH3:16])=[O:14])([O-:11])=[O:10].C(O)(C)C>[Cl-].[Zn+2].[Cl-].CCOCC>[N+:9]([C:12](=[C:3]1[NH:8][CH2:7][CH2:6][CH2:5][S:4]1)[C:13]([O:15][CH3:16])=[O:14])([O-:11])=[O:10] |f:3.4.5|
|
Name
|
|
Quantity
|
221 g
|
Type
|
reactant
|
Smiles
|
CSC=1SCCCN1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
202 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])CC(=O)OC
|
Name
|
|
Quantity
|
1 g
|
Type
|
catalyst
|
Smiles
|
[Cl-].[Zn+2].[Cl-]
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was heated for 4 hours at 95°-105°
|
Duration
|
4 h
|
Type
|
FILTRATION
|
Details
|
The resulting mixture was filtered
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C(C(=O)OC)=C1SCCCN1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |